molecular formula C15H11FN2OS B2968375 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-35-5

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2968375
CAS RN: 321555-35-5
M. Wt: 286.32
InChI Key: WVSPBJVONYEBHI-UHFFFAOYSA-N
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Description

“4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is complex, with a fluorine atom attached to the benzothiazole ring and a methyl group attached to the nitrogen atom of the benzothiazole ring .

Scientific Research Applications

Antitumor Activity

Fluorinated benzothiazoles, including derivatives related to 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been investigated for their potent cytotoxic properties in vitro against various cancer cell lines. These compounds exhibit selective antitumor activity, with some showing significant potency in inhibiting the growth of specific cancer types, such as breast cancer. The antitumor specificity of these compounds is partly due to the induction of cytochrome P450 CYP1A1, crucial for their antitumor effects (Hutchinson et al., 2001).

Fluorescent Sensors

Benzothiazole derivatives have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Their ability to undergo significant spectral changes upon coordination with these ions demonstrates their potential as selective and sensitive probes for metal ion detection (Suman et al., 2019).

Antimicrobial Screening

Compounds featuring the benzothiazole moiety have been synthesized and evaluated for antimicrobial activity. The structural presence of fluorobenzenes and benzothiazoles has been linked to potent biodynamic agents capable of acting against a range of microbial pathogens, highlighting the versatility of these compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of novel fluorobenzamides containing thiazole and thiazolidine groups has demonstrated the antimicrobial potential of these analogs. The incorporation of fluorine atoms enhances their activity against various bacterial and fungal strains, indicating a promising approach for developing new antimicrobial compounds (Desai et al., 2013).

properties

IUPAC Name

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSPBJVONYEBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

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